- Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent moleculesTetrahedron Letters, 2013, 54(14), 1790-1793,
Cas no 92-24-0 (Naphthacene (>80%))

Naphthacene (>80%) structure
Nombre del producto:Naphthacene (>80%)
Número CAS:92-24-0
MF:C18H12
Megavatios:228.287884712219
MDL:MFCD00003702
CID:34634
PubChem ID:253659969
Naphthacene (>80%) Propiedades químicas y físicas
Nombre e identificación
-
- Naphthacene
- Naphthacene (purified by sublimation)
- 2,3-Benzanthracene
- Benz[b]anthracene
- Naphthacene Solution
- Tetracene
- 2,3-Benzanthracene (purified by sublimation)
- Tetracene (purified by sublimation)
- Rubene
- Benz(b)anthracene
- 2,3-Benzanthrene
- Chrysogen
- Tetracene (hydrocarbon)
- QYJ5Z6712R
- IFLREYGFSNHWGE-UHFFFAOYSA-N
- naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene
- Tetracen
- Methacene
- Benzo[b]anthracene
- Benz[b]anthracene, 98%
- MLS000028646
- Benz[b]anthracene,
- Naphthacene (>80%)
-
- MDL: MFCD00003702
- Renchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
- Clave inchi: IFLREYGFSNHWGE-UHFFFAOYSA-N
- Sonrisas: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1
Atributos calculados
- Calidad precisa: 228.09400
- Masa isotópica única: 228.094
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 0
- Complejidad: 236
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.9
- Carga superficial: 0
- Superficie del Polo topológico: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Orange red foliar crystals with slight green fluorescence under sunlight
- Denso: 1.35
- Punto de fusión: >300 °C (lit.)
- Punto de ebullición: 305.1°C (rough estimate)
- Punto de inflamación: 209.1ºC
- índice de refracción: 1.5500 (estimate)
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- Logp: 5.14620
- Disolución: Insoluble in most solvents, soluble in xylene \ concentrated sulfuric acid, insoluble in benzene
- Merck: 6369
- Sensibilidad: Sensitive to air; Sensitive to light
Naphthacene (>80%) Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H351
- Declaración de advertencia: P201-P202-P280-P308+P313-P405-P501
- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: R50/53
- Instrucciones de Seguridad: S45; S36/37
- Rtecs:QI7605000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R50/53
Naphthacene (>80%) Datos Aduaneros
- Código HS:2902909090
- Datos Aduaneros:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Naphthacene (>80%) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-100mg |
Naphthacene (>80%) |
92-24-0 | 97.0%(LC) | 100mg |
¥490.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230569-1g |
Naphthacene |
92-24-0 | 99% | 1g |
¥1384.00 | 2024-04-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-1G |
Naphthacene |
92-24-0 | >97.0%(HPLC) | 1g |
¥2030.00 | 2023-09-07 | |
Apollo Scientific | OR50973-250mg |
Tetracene |
92-24-0 | 250mg |
£40.00 | 2025-02-20 | ||
abcr | AB139151-1 g |
Naphthacene, 97%; . |
92-24-0 | 97% | 1 g |
€213.90 | 2023-07-20 | |
TRC | N377650-100mg |
Naphthacene (>80%) |
92-24-0 | 100mg |
$ 88.00 | 2023-09-06 | ||
abcr | AB139151-5 g |
Naphthacene, 97%; . |
92-24-0 | 97% | 5 g |
€718.30 | 2023-07-20 | |
Apollo Scientific | OR50973-1g |
Tetracene |
92-24-0 | 1g |
£90.00 | 2025-02-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862672-200mg |
Naphthacene |
92-24-0 | ≥97% | 200mg |
¥629.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-1g |
Naphthacene (>80%) |
92-24-0 | 97.0%(LC) | 1g |
¥2250.0 | 2022-06-10 |
Naphthacene (>80%) Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ; overnight, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Stannous chloride
Referencia
- Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet FissionJournal of Organic Chemistry, 2017, 82(9), 4866-4874,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ; 96 h, 180 °C; 180 °C → rt
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
Referencia
- Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and AcenesJournal of the American Chemical Society, 2014, 136(16), 5920-5922,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Gallium chloride
Referencia
- Oxidation of arenes by molten gallium(III) chlorideTetrahedron Letters, 1985, 26(23), 2727-30,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referencia
- Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthaceneJournal of Organic Chemistry, 1985, 50(16), 2934-9,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
Referencia
- Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid tolueneTetrahedron, 1993, 49(1), 285-90,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Electrochemical reactions of carbonyl compounds in the presence of ethanethiolNippon Kagaku Kaishi, 1990, (4), 391-5,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran
1.2 Solvents: Benzene
1.2 Solvents: Benzene
Referencia
- A reiterative approach to 2,3-disubstituted naphthalenes and anthracenesOrganic Letters, 2000, 2(1), 85-87,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ; 1 min, 0 °C; 3 h, 0 °C → 40 °C
Referencia
- Straightforward Synthesis of 2- and 2,8-Substituted TetracenesChemistry - A European Journal, 2017, 23(32), 7819-7824,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referencia
- Electron Acceptors Based on Cyclopentannulated TetracenesSynlett, 2018, 29(19), 2572-2576,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride , Cyclohexanol ; rt → 80 °C; 3 h, 100 °C
1.2 48 h, 150 °C
1.2 48 h, 150 °C
Referencia
- Synthesis and Characterization of 5,5'-BitetraceneChemistry Letters, 2021, 50(4), 800-803,
Synthetic Routes 16
Condiciones de reacción
1.1 112 - 115 °C
Referencia
- Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom, Japan, , ,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Referencia
- Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenesJournal of Organic Chemistry, 1978, 43(12), 2473-7,
Synthetic Routes 20
Condiciones de reacción
Referencia
- A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesisJournal of Organic Chemistry, 1983, 48(14), 2364-6,
Naphthacene (>80%) Raw materials
- 2-Butenedial, 2,3-bis(phenylmethyl)-, (2E)-
- 5,12-Naphthacenediol
- 5,6,11,12-Tetrahydronaphthacene
- 1,4-Dihydro-1,4-epoxynaphthalene
- 4a,6a,10a,12a(5H,11H)-Naphthacenetetrol, 1,4,6,7,10,12-hexahydro-, (4aR,6aR,10aS,12aS)-rel-
- 5,12-Ethanonaphthacene-13,14-dione, 5,12-dihydro-
- 5,12-Naphthacenediol, 5,12-dihydro-
- Benzocyclobutene
- 1,4:7,10-Diepoxynaphthacene, 1,2,3,4,7,8,9,10-octahydro- (9CI)
- Anthracene, 2,3-bis[2-(trimethylsilyl)ethynyl]-
- Naphthacene,5,12-dihydro-
Naphthacene (>80%) Preparation Products
Naphthacene (>80%) Literatura relevante
-
Heyuan Liu,Valerie M. Nichols,Li Shen,Setarah Jahansouz,Yuhan Chen,Kerry M. Hanson,Christopher J. Bardeen,Xiyou Li Phys. Chem. Chem. Phys. 2015 17 6523
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Dylan H. Arias,Joseph L. Ryerson,Jasper D. Cook,Niels H. Damrauer,Justin C. Johnson Chem. Sci. 2016 7 1185
-
Carsten Baehtz,Hartmut Fuess Phys. Chem. Chem. Phys. 2002 4 4543
-
Qinglin Wang,Dandan Sang,Shitai Guo,Xiaoli Wang,Wenjun Wang,Bingyuan Zhang,Haiquan Hu,Quli Fan,Cailong Liu CrystEngComm 2019 21 4507
-
James N. Bull,Christopher W. West,Jan R. R. Verlet Phys. Chem. Chem. Phys. 2015 17 32464
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92-24-0)Naphthacene (>80%)

Pureza:99%/99%
Cantidad:5g/1g
Precio ($):606.0/176.0